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molecular formula C10H15NO B1294546 3-Cyano-3,5,5-trimethylcyclohexanone CAS No. 7027-11-4

3-Cyano-3,5,5-trimethylcyclohexanone

Cat. No. B1294546
M. Wt: 165.23 g/mol
InChI Key: JJDFVIDVSCYKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371292

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 70.0 g (100 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates there were passed upwardly, per hour, 40.4 g of a 50% solution of isophoronenitrile (purity 99.0%) in tetrahydrofuran and 303.0 g of liquid ammonia at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. The hydrogenation product contained, apart from tetrahydrofuran, 96.4% of isophoronediamine and 0.6% of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, as determined by gas-chromatographic analysis. The product obtained over an on-stream period of 121 hours was collected and separated by fractional distillation. There were obtained 2,371 g of isophoronediamine, corresponding to a yield of 95.1%.
[Compound]
Name
γ-aluminum oxide
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
303 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
95.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:8][C:7]([C:10]#[N:11])([CH3:9])[CH2:6][C:4](=O)[CH2:3]1.[NH3:13].[H][H]>O1CCCC1>[CH3:1][C:2]1([CH3:12])[CH2:8][C:7]([CH2:10][NH2:11])([CH3:9])[CH2:6][CH:4]([NH2:13])[CH2:3]1

Inputs

Step One
Name
γ-aluminum oxide
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)CC(C1)(C)C#N)C
Step Four
Name
liquid
Quantity
303 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 80° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 130° C
DISTILLATION
Type
DISTILLATION
Details
the ammonia was distilled off
CUSTOM
Type
CUSTOM
Details
The product obtained over an on-stream period of 121 hours
Duration
121 h
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
separated by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CC(C1)(C)CN)N)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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